molecular formula C17H20Br3N3O B11545724 N'-[(1E)-1-(4-Methylcyclohex-3-EN-1-YL)ethylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide

N'-[(1E)-1-(4-Methylcyclohex-3-EN-1-YL)ethylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide

Cat. No.: B11545724
M. Wt: 522.1 g/mol
InChI Key: UJFZONALKZWQMT-SSDVNMTOSA-N
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Description

N’-[(1E)-1-(4-Methylcyclohex-3-EN-1-YL)ethylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide is a complex organic compound characterized by its unique structure, which includes a methylcyclohexene ring and a tribromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(4-Methylcyclohex-3-EN-1-YL)ethylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide typically involves a multi-step process. The initial step often includes the preparation of the 4-methylcyclohex-3-en-1-yl group, which can be synthesized through a series of reactions starting from cyclohexene. The tribromophenyl group is introduced through bromination reactions, where phenyl compounds are treated with bromine under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and cyclization reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. Catalysts may also be used to enhance the reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(4-Methylcyclohex-3-EN-1-YL)ethylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The tribromophenyl group can undergo substitution reactions, where bromine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N’-[(1E)-1-(4-Methylcyclohex-3-EN-1-YL)ethylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N’-[(1E)-1-(4-Methylcyclohex-3-EN-1-YL)ethylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-3-cyclohexen-1-one: Shares the methylcyclohexene structure but lacks the tribromophenyl group.

    6-Methyl-2-(4-methylcyclohex-3-en-1-yl)hepta-1,5-dien-4-ol: Similar in having a methylcyclohexene ring but differs in other functional groups.

Uniqueness

N’-[(1E)-1-(4-Methylcyclohex-3-EN-1-YL)ethylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide is unique due to the combination of the methylcyclohexene and tribromophenyl groups, which confer distinct chemical and biological properties not found in similar compounds.

Properties

Molecular Formula

C17H20Br3N3O

Molecular Weight

522.1 g/mol

IUPAC Name

N-[(E)-1-(4-methylcyclohex-3-en-1-yl)ethylideneamino]-2-(2,4,6-tribromoanilino)acetamide

InChI

InChI=1S/C17H20Br3N3O/c1-10-3-5-12(6-4-10)11(2)22-23-16(24)9-21-17-14(19)7-13(18)8-15(17)20/h3,7-8,12,21H,4-6,9H2,1-2H3,(H,23,24)/b22-11+

InChI Key

UJFZONALKZWQMT-SSDVNMTOSA-N

Isomeric SMILES

CC1=CCC(CC1)/C(=N/NC(=O)CNC2=C(C=C(C=C2Br)Br)Br)/C

Canonical SMILES

CC1=CCC(CC1)C(=NNC(=O)CNC2=C(C=C(C=C2Br)Br)Br)C

Origin of Product

United States

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